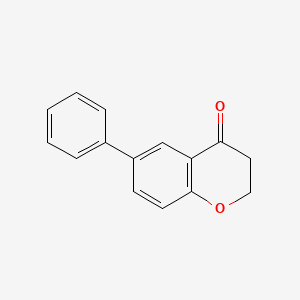

6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol . It is a member of the flavanones class, which are aromatic, colorless ketones derived from flavone . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with notable applications in medicinal chemistry, particularly as an intermediate in drug synthesis . It is a derivative of benzopyran, a heterobicyclic compound that serves as a building block in the development of various therapeutic agents [2, 1].

Preparation and Characteristics

The preparation method of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds, which are structurally related, has a high yield, improving the production of medicines containing this structure . An example of a preparation method involves dissolving para-fluorophenol in N, N-Dimethylformamide (DMF), reducing the temperature, and adding sodium hydride . This is followed by the addition of 2-bromo-γ-butyrolactone to yield intermediate products, which can be further purified .

Applications in Medicinal Chemistry

Chromanone derivatives, including those similar in structure to this compound, exhibit a wide range of biological activities . These compounds have demonstrated:

- Antimicrobial Activity: Many chromanone derivatives show significant antibacterial and antifungal properties . For instance, certain derivatives have been evaluated against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with some exhibiting potent inhibition . Similarly, they have shown antifungal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium italicum .

- Anticonvulsant and Antiepileptic Properties: Specific chromanone derivatives have been investigated for their potential in treating seizures and epilepsy . For example, 7-Chloro-3-(1H-imidazol-1-yl) chroman-4-one has shown effectiveness against lithium and pilocarpine-induced status epilepticus .

- Antiproliferative Activity: Benzopyran-4-one derivatives have demonstrated antiproliferative activities against cancer cell lines . These compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Table of Antimicrobial Activities of Chromanone Derivatives

| Compound | Target Microorganism(s) | Activity Level |

|---|---|---|

| 2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl) chroman-4-one derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Fusarium oxysporum, Penicillium italicum | Zone of inhibition: 11 mm to 33 mm |

| 2,2-Dimethylchroman-4-one derivatives | Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Aspergillus niger, Fusarium oxysporum | Zone of inhibition: 10.2 mm to 34.8 mm |

| 6-Chloro-2-vinyl chroman-4-one | Bacillus Subtilis, Escherichia coli, Staphylococcus aureus | Minimum inhibitory concentration (MIC): 4.17 lg/mL to 7.30 lg/mL |

| 5,7–Dihydroxy-3-(4-methoxybenzyl)-8-methyl chroman-4-one | Bacillus subtilis, S. aureus and E. coli | Significant antimicrobial activity via inhibition |

| 2-(2,6-Dimethylhept-5-en-1-yl)-5,7-dihydroxychroman-4-one | E. Faecalis, S. aureus MSSA, S. aureus MRSA and E. coli | MIC: 1.5 µg/ml to 6.25 µg/ml |

| 1-(2-(4-Chlorophenyl)-6-methoxychroman-4-ylidene)-2-phenylhydrazine | S. aureus, E. coli, C. Albicans and Aspergillus niger | Zone of inhibition: 15.5 ± 0.7 mm to 21.5 ± 0.7 mm |

| (2S,3R,4R,5R,6S)-2-(((2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(((S)-5-hydroxy-2-(4-hydroxyphenyl) spiro [chroman-4,2′- [1, 3] dioxolan]-7-yl) oxy)-6-(hydroxymethyl) tetrahydro-2H-pyran-3-yl) oxy)-6-methyltetrahydro-2H-pyran-3,4,5-triol | S. aureus, E. coli, P. aeruginosa, S. aureus (MRSA Positive) | MIC: 0.125 mg/mL to 0.25 mg/mL |

| Novel spiro chromanone–aurone hybrids (Z)-2′-(3,4-Dimethoxybenzylidene) spiro{cyclo-hexane-1,7′-furo[3,2-g] chromene}-3′,5′(2′H,6′H)-dione | B. subtilis, S. aureus, P. aeruginosa, E. coli, A. flavus, F. oxysporum | Not specified |

| 2-MBT(2-mercaptobenzothiazole) with chroman-4-one moiety derivatives | S. aureus, B. subtilis, M. tuberculosis, C. albicans and S. cerevisiae strains | Significant inhibition |

| Novel flavanone derivatives | S. aureus strains including MRSA | MIC value = 16 µg/mL |

| Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3’-chroman-4-one] | Not specified | Significant inhibition against tested pathogen strains |

| 3-Azolyl-4-chromanone phenylhydrazones | C. albicans, S. cerevisiae, A. niger and M. gypsum pathogens | MICs values (μg /mL): 8 μg/mL to 16 μg/mL |

| 5,7-Dihydroxy-2-[4-(3-methyl-but-2-enyloxy) ~ phenyl] chroman-4-one{selinone) | C. albicans | Significant inhibition |

| (E)-5,7-dimethoxy-3-benzylidene-4-chromanone | C. albicans | MIC 50 ± 25 mM |

Table of Anticonvulsive Activities of Chromanone Derivatives

| Compound | Model of Epilepsy | Result |

|---|---|---|

| 7-Chloro-3-(1H-imidazol-1-yl) chroman-4-one | Lithium pilocarpine induced seizure and PTZ-induced kindling models | Effective against lithium and pilocarpine induced status epilepticus with seizure latency = 32.12 ± 3.04 and seizure duration = 12.50 ± 1.87 |

| 3-(1H-1,2,4-triazol-1-yl) chroman-4-one | PTZ-kindling model of epilepsy | Significant action in delaying seizures as well as effective protection against PTZ-induced seizures (seizure latency = 22.00 ± 4.11 min) |

| Imidazolyl chromanone oxime | PTZ-kindling model of epilepsy | Seizure latency (s) = 715 ± 153 Seizure duration (s) = 40.3 ± 4.7 |

Mechanism of Action

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting certain kinases and activating apoptotic pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:

7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: This compound has a hydroxyl group at the 7th position, which may alter its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been reported to induce apoptosis in human promyelocytic leukemia HL-60 cells, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

- Radical Scavenging: The compound's structure allows it to effectively neutralize free radicals, reducing oxidative damage.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammation and tumor progression.

- Cell Cycle Arrest: Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Experimental Data

A study conducted on the cytotoxic effects of various benzopyran derivatives highlighted that this compound showed the highest cytotoxicity against HL-60 cells among tested compounds. The study utilized MTT assays to measure cell viability and determined IC50 values for comparative analysis .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 6-Phenyl-3,4-dihydro-2H-benzopyran | 15 | HL-60 |

| Compound A | 30 | HeLa |

| Compound B | 45 | MCF7 |

Pharmacological Applications

The pharmacological potential of this compound extends beyond cancer treatment. Its antioxidant and anti-inflammatory properties suggest applications in:

- Neuroprotection

- Cardiovascular health

- Treatment of inflammatory diseases

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

6-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O2/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |

InChI Key |

DLQGWNBLQDVNFX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.